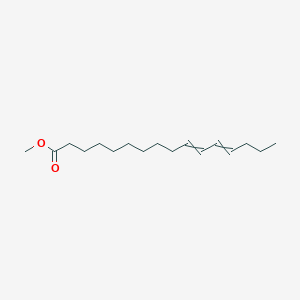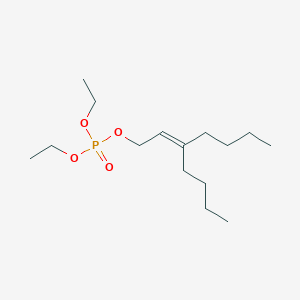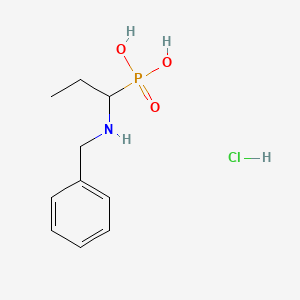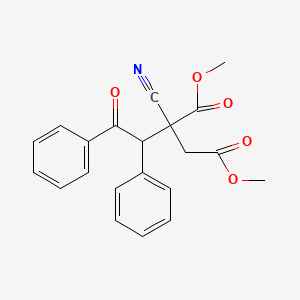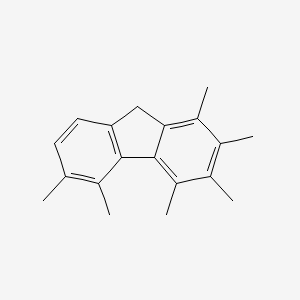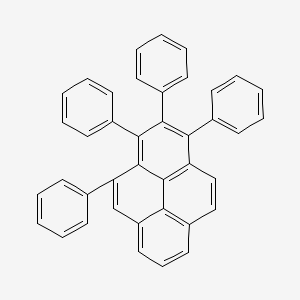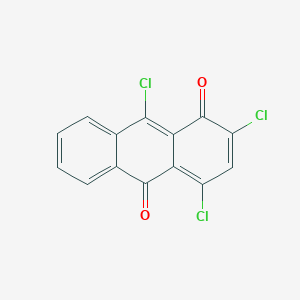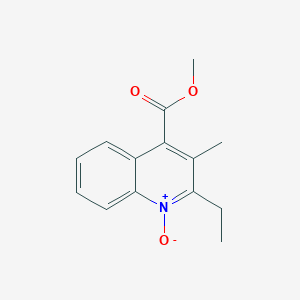
(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a benzyl group, a methyl group, and a naphthyl group attached to the imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of benzylamine with 2-methyl-1-(naphthalen-1-yl)propan-1-one under acidic or basic conditions to form the imine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The benzyl and naphthyl groups can undergo various substitution reactions, such as electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzyl or naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medicinal research, imines are often explored for their potential as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound could be investigated for similar applications.
Industry
In the industrial sector, imines are used in the production of polymers, resins, and other materials. This compound might be studied for its potential use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. In biological systems, they might interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Benzylidene-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- (1E)-N-Benzyl-2-methyl-1-(phenyl)propan-1-imine
Uniqueness
What sets (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine apart is the presence of the naphthyl group, which can impart unique electronic and steric properties
Properties
CAS No. |
64306-18-9 |
|---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-benzyl-2-methyl-1-naphthalen-1-ylpropan-1-imine |
InChI |
InChI=1S/C21H21N/c1-16(2)21(22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3 |
InChI Key |
MSHCOZRQWNWBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
